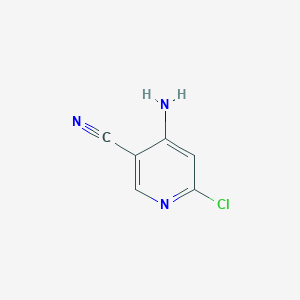

4-Amino-6-chloronicotinonitrile

Description

Significance of Pyridinecarbonitrile Scaffolds in Contemporary Organic Chemistry

Pyridinecarbonitrile scaffolds, which form the core structure of 4-Amino-6-chloronicotinonitrile, are of paramount importance in contemporary organic chemistry. nih.govresearchgate.net The pyridine (B92270) ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a ubiquitous feature in many natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin. nih.gov Its derivatives are widely utilized in various fields, from functional nanomaterials to asymmetric catalysis. nih.gov

The presence of a nitrile group (-CN) on the pyridine ring further enhances its chemical versatility. Nitriles are valuable functional groups that can be readily converted into other functionalities such as amines, carboxylic acids, and amides, providing a gateway to a diverse range of chemical transformations. ekb.eg This adaptability makes pyridinecarbonitriles highly sought-after building blocks in the synthesis of complex organic molecules. ekb.egekb.eg

Furthermore, the electronic properties of the pyridine ring, influenced by the nitrogen atom, contribute to its unique reactivity and its ability to participate in a variety of chemical reactions. This has led to the development of numerous pyridine-based compounds with significant biological and medicinal properties. researchgate.net

Academic Context and Research Trajectory of 4-Amino-6-chloronicotinonitrile as a Synthetic Intermediate

The academic interest in 4-Amino-6-chloronicotinonitrile stems primarily from its role as a versatile synthetic intermediate. Its structure, featuring an amino group, a chloro group, and a nitrile group on a pyridine scaffold, offers multiple reactive sites for chemical modification. This allows for the strategic introduction of various substituents and the construction of more complex heterocyclic systems.

A notable application of 4-Amino-6-chloronicotinonitrile is in the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives. mdpi.commdpi.com A robust and scalable method has been developed that involves the addition of Grignard reagents to 4-amino-2-chloronicotinonitrile (B6590771). This approach allows for the convenient synthesis of a wide range of these naphthyridinone derivatives in moderate to good yields through a sequence of addition, acidolysis, and cyclocondensation reactions. mdpi.commdpi.com To demonstrate the practicality of this synthetic route, the synthesis of 5-chloro-3-(4-fluorophenyl)-1,6-naphthyridin-4-one was successfully performed on a 100-gram scale, starting from 4-amino-2-chloronicotinonitrile. mdpi.com

The research trajectory indicates a focus on leveraging the reactivity of the chloro and nitrile groups to build intricate molecular architectures. For instance, the chloro group can be displaced by various nucleophiles, while the nitrile group can participate in cyclization reactions to form fused ring systems.

Strategic Importance of Aminochloronicotinonitriles in Heterocyclic Synthesis

Aminochloronicotinonitriles, as a class of compounds, hold significant strategic importance in the field of heterocyclic synthesis. clockss.org The combination of an amino group, a chloro atom, and a nitrile function on a pyridine ring provides a powerful platform for constructing diverse heterocyclic frameworks.

The amino group can act as a directing group or be modified to introduce further complexity. The chlorine atom serves as a good leaving group, enabling nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of substituents at that position. researchgate.net The nitrile group is a versatile handle for constructing fused rings, as seen in the synthesis of pyrazolo[3,4-b]pyridines. d-nb.info

For example, 4-methyl-6-pyrazolyl-2-chloronicotinonitriles, upon treatment with hydrazine (B178648) and its derivatives, can be converted into 3-amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines. d-nb.info This demonstrates the utility of the chloronicotinonitrile scaffold in building fused heterocyclic systems with potential applications in various fields, including agricultural chemistry. d-nb.info

Current Research Landscape and Future Perspectives for 4-Amino-6-chloronicotinonitrile

The current research landscape for 4-Amino-6-chloronicotinonitrile is vibrant, with ongoing efforts to explore its synthetic utility further. Researchers are actively investigating new reactions and methodologies to expand the library of compounds that can be accessed from this versatile intermediate.

Future perspectives are likely to focus on several key areas:

Development of Novel Catalytic Systems: The use of advanced catalytic systems, such as those based on transition metals, could unlock new reaction pathways and improve the efficiency of existing transformations.

Green Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly synthetic methods. Future research may focus on utilizing greener solvents, reducing waste, and employing catalytic rather than stoichiometric reagents in reactions involving 4-Amino-6-chloronicotinonitrile.

Exploration of New Biological Applications: As new derivatives of 4-Amino-6-chloronicotinonitrile are synthesized, they will undoubtedly be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-chloropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-6-1-5(9)4(2-8)3-10-6/h1,3H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPZOQJTTZZSNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 4 Amino 6 Chloronicotinonitrile

Reactivity Profiles of the Amino Group

The amino group (-NH2) at the 4-position of the pyridine (B92270) ring plays a crucial role in the chemical behavior of 4-Amino-6-chloronicotinonitrile, primarily through its nucleophilic character. cymitquimica.com

The amino group readily participates in nucleophilic reactions. cymitquimica.com This reactivity is fundamental to its role in annulation reactions, which are processes that involve the formation of a new ring. Annulation reactions are a cornerstone of modern synthetic chemistry, enabling the construction of complex cyclic and heterocyclic frameworks. mdpi.com For instance, research has shown that related aminopyridine derivatives can undergo heterocyclization, preserving the halogen atom while forming new ring systems. researchgate.netresearchgate.net These reactions often proceed with high regioselectivity, meaning that the new ring is formed at a specific position. researchgate.net

A notable example involves the reaction of 4-acyl-2-amino-6-chloropyridine-3,5-dicarbonitriles with ammonia, which results in a regioselective pyrrole (B145914) ring annulation. researchgate.net This transformation highlights the capacity of the amino group to direct the formation of fused heterocyclic systems.

The nucleophilicity of the amino group makes 4-Amino-6-chloronicotinonitrile a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocycles. frontiersin.orgmdpi.comopenmedicinalchemistryjournal.com These compounds are of significant interest due to their prevalence in biologically active molecules and functional materials. researchgate.netopenmedicinalchemistryjournal.com

The synthesis of various heterocyclic systems, including those containing one, two, or more nitrogen atoms, has been extensively reviewed. mdpi.comopenmedicinalchemistryjournal.com Methodologies for constructing these structures often leverage the reactivity of functional groups like the amino group in precursors such as 4-Amino-6-chloronicotinonitrile. For example, the amino group can react with various electrophiles to initiate cyclization cascades, leading to the formation of fused ring systems like imidazo[1,2-a]pyridines and pyrimido[4,5-b]indoles. mdpi.com

Table 1: Examples of Heterocycles Synthesized from Aminopyridine Precursors

| Precursor Type | Reagents/Conditions | Resulting Heterocycle |

| Aminopyridine | Aldehyde, Alkyne, Iodine | Imidazo[1,2-a]pyridine mdpi.com |

| Aminopyridine | α-oxoketenedithioacetals, Diamines, DMAD | Tetrahydroimidazo[1,2-a]pyridine mdpi.com |

| 4-Acyl-2-amino-6-chloropyridine-3,5-dicarbonitrile | Ammonia | Pyrrolo[2,3-b]pyridine derivative researchgate.net |

Transformations Involving the Chloro Substituent

The chlorine atom at the 6-position is another key functional group that dictates the reactivity of 4-Amino-6-chloronicotinonitrile.

The presence of the chloro substituent significantly influences the electronic properties of the pyridine ring. cymitquimica.com As an electron-withdrawing group, it activates the ring towards nucleophilic attack. byjus.com This electronic influence is crucial for the compound's participation in various reactions, particularly nucleophilic aromatic substitution.

The chloro group serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. byjus.com This type of reaction is a fundamental process where a nucleophile displaces a leaving group on an aromatic ring. byjus.commasterorganicchemistry.com The reactivity of the pyridine ring, enhanced by the chloro and nitrile groups, facilitates the substitution of the chlorine atom by a variety of nucleophiles. byjus.com

Research on related 2-chloronicotinonitrile derivatives demonstrates that the chlorine atom can be readily displaced by amines, thiols, and other nucleophiles. researchgate.netsciencepub.net For instance, reactions with primary and secondary amines lead to the formation of 2-alkylamino derivatives. researchgate.net These reactions are often regioselective, with the substitution occurring specifically at the position of the chlorine atom. researchgate.net The conditions for these substitutions can be modulated, often requiring a base and sometimes elevated temperatures. researchgate.net

Table 2: Nucleophilic Aromatic Substitution Reactions of Chloro-Substituted Pyridines

| Substrate | Nucleophile | Product |

| 4-Amino-2-aryl-6-chloropyridine-3,5-dicarbonitriles | Primary and Secondary Amines | 2-Alkylamino-4-amino-6-arylpyridine-3,5-dicarbonitriles researchgate.net |

| 2-Chloronicotinonitrile derivative | Benzylamine | 2-(Benzylamino)-nicotinonitrile derivative sciencepub.net |

| 2,6-Dichloro-4-methylnicotinonitrile | Malononitrile (B47326) dimer | Regioselective substitution product at the 6-position researchgate.net |

Chemical Versatility of the Nitrile Group

The nitrile, or cyano (-C≡N), group is a versatile functional group that can undergo a variety of chemical transformations. cymitquimica.comnih.gov In the context of 4-Amino-6-chloronicotinonitrile, the nitrile group can serve as a building block for further synthetic modifications. cymitquimica.com

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings like tetrazoles. mdpi.com The reactivity of the nitrile group can be influenced by adjacent electron-withdrawing groups, which can enhance its electrophilicity. nih.gov This versatility makes the nitrile group a valuable handle for introducing additional functionality into the molecule. nih.govnih.gov For example, the intramolecular condensation of cyanosulfonamides is a known method for synthesizing enaminosultams. chemrxiv.org While specific studies on the nitrile group transformations of 4-Amino-6-chloronicotinonitrile are not detailed in the provided search results, the general reactivity of aromatic nitriles suggests a wide range of potential synthetic applications. chemrxiv.org

Key Role as a Versatile Building Block in Organic Synthesis

The strategic positioning of reactive sites in 4-Amino-6-chloronicotinonitrile makes it an important intermediate for the construction of diverse chemical entities. nih.govekb.eg A notable application is in the synthesis of 1,6-naphthyridin-4-one derivatives, which are recognized as significant pharmacophores. mdpi.comdocumentsdelivered.comnih.govresearchgate.netfao.org

A robust and scalable method has been developed for the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-ones starting from 4-Amino-6-chloronicotinonitrile. mdpi.comnih.govresearchgate.net This process commences with the addition of a Grignard reagent to the nitrile functionality of 4-Amino-6-chloronicotinonitrile. mdpi.comnih.govresearchgate.net The reaction is typically performed in an ethereal solvent, such as diethyl ether, where the Grignard reagent attacks the electrophilic carbon of the cyano group. mdpi.com Subsequent acidic workup, often with a mixture of HCl, water, and ethanol, leads to the hydrolysis of the intermediate imine to furnish a 2-substituted 1-(4-amino-2-chloropyridin-3-yl)ethan-1-one. mdpi.com This transformation effectively converts the nitrile group into a keto group with an adjacent new carbon-carbon bond, demonstrating the role of 4-Amino-6-chloronicotinonitrile as a key building block. mdpi.comresearchgate.net

The optimization of this initial Grignard addition has been systematically studied, revealing that solvent and temperature play crucial roles. Diethyl ether has been found to be a more effective solvent than tetrahydrofuran (B95107) (THF) for this reaction. mdpi.com The reaction temperature is also a key parameter, with warming to 30 °C leading to better consumption of the starting material compared to room temperature. mdpi.com

Table 1: Optimization of Grignard Reaction Conditions for Intermediate Synthesis mdpi.com

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | THF | 25 | 16 | 45 |

| 2 | Ether | 25 | 16 | 63 |

| 3 | Ether | 30 | 12 | 75 |

| 4 | Ether | 40 | 8 | 73 |

Cycloaddition and Condensation Reactions for Novel Structures

The utility of 4-Amino-6-chloronicotinonitrile extends to its participation in condensation reactions to form novel polycyclic structures. Following the initial Grignard addition and hydrolysis to form the ketone intermediate, a cyclocondensation step is employed to construct the final fused ring system. mdpi.com

Specifically, the 1-(4-amino-2-chloropyridin-3-yl)-2-arylethan-1-one intermediates undergo cyclocondensation with reagents like triethyl orthoformate to yield the 1,6-naphthyridin-4-one core. mdpi.com This intramolecular condensation involves the reaction between the amino group at the 4-position and the newly formed ketone, facilitated by the orthoformate which acts as a one-carbon synthon, leading to the formation of the second pyridine ring of the naphthyridine system. This sequence of Grignard addition followed by cyclocondensation highlights a powerful strategy for elaborating the 4-Amino-6-chloronicotinonitrile scaffold into more complex, medicinally relevant structures. mdpi.comnih.govresearchgate.net

The scope of this synthetic route has been demonstrated to be quite broad, accommodating a variety of Grignard reagents, including those derived from substituted benzyl (B1604629) chlorides, alkyl chlorides, and other functionalized halides. This versatility allows for the introduction of diverse substituents at the 3-position of the resulting 1,6-naphthyridin-4-one, showcasing the adaptability of the initial building block. mdpi.com

Table 2: Scope of Grignard Reagents in the Synthesis of 1,6-Naphthyridin-4-one Derivatives mdpi.com

| Grignard Reagent | Product | Yield (%) |

| 4-Fluorobenzylmagnesium chloride | 5-Chloro-3-(4-fluorophenyl)-1,6-naphthyridin-4(1H)-one | 70 |

| 4-Chlorobenzylmagnesium chloride | 5-Chloro-3-(4-chlorophenyl)-1,6-naphthyridin-4(1H)-one | 61 |

| 4-Methylbenzylmagnesium chloride | 5-Chloro-3-(p-tolyl)-1,6-naphthyridin-4(1H)-one | 65 |

| 2-Thienylmethylmagnesium chloride | 5-Chloro-3-(thiophen-2-ylmethyl)-1,6-naphthyridin-4(1H)-one | 55 |

| Cyclopropylmethylmagnesium chloride | 5-Chloro-3-(cyclopropylmethyl)-1,6-naphthyridin-4(1H)-one | 58 |

Pyridine Ring System as a Platform for Diverse Functionalization

The pyridine core of 4-Amino-6-chloronicotinonitrile presents multiple sites for further chemical modification, allowing for a wide range of functionalization strategies to be explored. The presence of the chloro and amino substituents, in particular, offers opportunities for site-selective reactions.

Site-Selective Modifications and Substitutions

The chlorine atom at the 6-position (or 2-position depending on numbering convention) is a key handle for nucleophilic substitution reactions. In related chloronicotinonitrile systems, this position is susceptible to displacement by various nucleophiles. For instance, palladium-catalyzed amination reactions have been successfully employed for the regioselective functionalization of dichloronicotinonitriles. thieme-connect.comresearchgate.netresearchgate.net This suggests that the chloro group in 4-Amino-6-chloronicotinonitrile could be selectively replaced by various amino groups using transition metal catalysis, providing a pathway to novel substituted aminonicotinonitriles. thieme-connect.comresearchgate.netresearchgate.net

Furthermore, the amino group on the pyridine ring can direct or influence the reactivity of the other positions. While the primary amino group itself can be a site for derivatization, its electronic-donating nature also activates the pyridine ring towards certain transformations.

Exploration of Peripheral Functionalization

Peripheral functionalization involves the modification of the existing substituents on the pyridine ring. The primary amino group of 4-Amino-6-chloronicotinonitrile is a prime candidate for such modifications. It can undergo a variety of reactions typical for aromatic amines, such as acylation, alkylation, or formation of Schiff bases, leading to a diverse array of derivatives with potentially new properties.

The cyano group, while often utilized as a precursor for ketones as described above, can also be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group. These transformations would yield a new set of functionalized pyridine building blocks, further expanding the synthetic utility of the parent molecule. The chloro substituent, as mentioned, is a key site for nucleophilic substitution, allowing for the introduction of a wide range of functionalities, including alkoxy, aryloxy, and thioether groups, through SNAr or metal-catalyzed cross-coupling reactions. ekb.eg

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering precise information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 4-Amino-6-chloronicotinonitrile is characterized by distinct signals that correspond to the protons on the pyridine (B92270) ring and the amino group. In a typical deuterated solvent like DMSO-d₆, the aromatic protons appear as distinct singlets or doublets, their chemical shifts influenced by the electronic effects of the substituents. The amino (-NH₂) protons generally present as a broad singlet, and its chemical shift can be solvent-dependent.

The pyridine ring contains two protons. The proton at the C-2 position and the proton at the C-5 position are expected to show characteristic signals. For a closely related compound, 6-chloronicotinonitrile, the proton signals were observed at δ 8.35 (d, J = 1.8 Hz, 1H), 7.60 (dd, J = 8.7, 2.2 Hz, 1H), and 6.49 (dd, J = 8.6, 0.7 Hz, 1H) in CDCl₃. rsc.org The amino group at the C-4 position in 4-Amino-6-chloronicotinonitrile would significantly influence these shifts.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.0 - 8.5 | s |

| H-5 | ~6.5 - 7.0 | s |

| -NH₂ | ~5.0 - 6.0 (broad) | s |

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~150 - 155 |

| C-3 | ~95 - 105 |

| C-4 | ~155 - 160 |

| C-5 | ~110 - 115 |

| C-6 | ~145 - 150 |

| -CN | ~115 - 120 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the coupling between adjacent protons, although in this specific molecule, the aromatic protons are isolated singlets and would not show cross-peaks. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. For example, the signal for the H-5 proton would show a correlation to the signal for the C-5 carbon. These techniques are crucial for confirming the proposed structure, especially in cases of complex or overlapping signals.

Vibrational Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. researchgate.net In the FT-IR spectrum of 4-Amino-6-chloronicotinonitrile, characteristic absorption bands confirm the presence of the amino (-NH₂), cyano (-C≡N), and chloro (-Cl) groups, as well as the vibrations of the pyridine ring.

The N-H stretching vibrations of the primary amino group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. researchgate.net The C≡N stretching vibration of the nitrile group is expected to be a sharp, intense band around 2220-2260 cm⁻¹. The C-Cl stretching vibration usually appears in the fingerprint region, below 800 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are observed in the 1400-1600 cm⁻¹ region. researchgate.net

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium - Strong |

| C≡N Stretch | 2220 - 2260 | Strong, Sharp |

| C=C, C=N Stretch (aromatic ring) | 1400 - 1600 | Medium - Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Cl Stretch | < 800 | Medium - Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. researchgate.net For 4-Amino-6-chloronicotinonitrile (C₆H₄ClN₃), the calculated molecular weight is approximately 153.57 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 154. mdpi.com

The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, where there will be two peaks, [M+H]⁺ and [M+2+H]⁺, in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which serves as a powerful confirmation of the elemental composition.

X-ray Diffraction Crystallography for Solid-State Structural Determination

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray diffraction data for the solid-state structure of 4-Amino-6-chloronicotinonitrile has been publicly reported. Consequently, detailed research findings, including crystal system, space group, unit cell dimensions, and key bond lengths and angles, are not available. Interactive data tables for these parameters cannot be generated at this time.

While crystallographic studies have been conducted on derivatives and related nicotinonitrile compounds, the explicit structural determination for 4-Amino-6-chloronicotinonitrile itself remains an area for future research. The synthesis and analysis of suitable single crystals would be required to elucidate its precise three-dimensional arrangement in the solid state.

Computational Chemistry and Theoretical Insights into 4 Amino 6 Chloronicotinonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. mdpi.com It is particularly effective for studying molecular geometries, reaction mechanisms, and electronic characteristics. For 4-amino-6-chloronicotinonitrile, DFT calculations can elucidate fundamental aspects of its structure and reactivity.

Elucidation of Electronic Structures and Bonding Characteristics

DFT calculations are instrumental in determining the optimized molecular geometry of 4-amino-6-chloronicotinonitrile, providing precise data on bond lengths, bond angles, and dihedral angles. While specific experimental crystallographic data for this exact compound is not widely published, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can reliably predict these parameters. mdpi.com

Analysis of the electronic properties reveals the distribution of charge and the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity. The Molecular Electrostatic Potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions. For 4-amino-6-chloronicotinonitrile, the nitrogen of the nitrile group and the pyridine (B92270) ring would likely exhibit negative potential, indicating sites susceptible to electrophilic attack, while the amino group hydrogens would show positive potential.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. mdpi.com In related nicotinonitrile derivatives, the presence of electron-donating (amino) and electron-withdrawing (chloro, cyano) groups significantly influences this gap. mdpi.com

Table 1: Representative Calculated Electronic Properties for a Substituted Pyridine This table presents hypothetical but typical values for a molecule like 4-Amino-6-chloronicotinonitrile based on studies of similar compounds.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the molecule's overall polarity |

Computational Studies on Reaction Pathways and Transition States

DFT is a powerful tool for exploring the mechanisms of chemical reactions by calculating the potential energy surface. mdpi.com This allows for the identification of transition states, intermediates, and the determination of activation energies, providing a detailed, molecular-level understanding of reaction pathways.

For 4-amino-6-chloronicotinonitrile, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon. Computational studies can model the attack of a nucleophile, mapping the energy changes as the reaction progresses from reactants to the Meisenheimer intermediate (a σ-complex) and then to the final product. rsc.org Such studies can predict the activation barrier (ΔG‡), which is crucial for understanding the reaction rate. rsc.orgrsc.org Theoretical models have been developed that correlate calculated descriptors, like electrostatic potential at the reaction center, with experimental reaction rates for halopyridines. rsc.orgrsc.org

Furthermore, the reactivity of the amino and nitrile groups can be investigated. For example, DFT calculations can model the reaction of the amino group with an electrophile or the hydrolysis of the nitrile group, elucidating the step-by-step mechanism and the associated energy profiles. mdpi.com These computational insights are invaluable for predicting reaction outcomes and optimizing synthetic conditions. frontiersin.org

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules. acs.org MD simulates the movement of atoms and molecules over time, allowing for the exploration of conformational landscapes, flexibility, and intermolecular interactions. aip.org

For a relatively rigid molecule like 4-amino-6-chloronicotinonitrile, MD simulations are particularly useful for understanding its interactions with its environment, such as solvent molecules or a biological receptor. tandfonline.com By simulating the molecule in a box of explicit solvent (e.g., water), one can observe how the solvent molecules arrange around the solute and how hydrogen bonds are formed and broken. This is crucial for understanding solubility and transport properties.

MD simulations can reveal the rotational dynamics of the amino group and any slight torsional flexibility in the molecule. By analyzing the trajectory of the simulation, one can calculate properties like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to quantify the molecule's stability and the flexibility of specific regions. When studying potential drug candidates, MD simulations are used to assess the stability of a ligand within a protein's binding pocket, providing a dynamic view that complements static docking studies. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methods that aim to correlate the chemical structure of a series of compounds with their reactivity or biological activity. core.ac.uk These models are built by calculating a set of molecular descriptors and using statistical methods to find a mathematical relationship with an observed property.

For a class of compounds like substituted aminopyridines, QSRR can be used to predict reactivity in various chemical transformations. core.ac.uknih.govoup.com Molecular descriptors for 4-amino-6-chloronicotinonitrile would be calculated using computational methods. These can be categorized as:

Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific steric parameters.

Hydrophobic: LogP (partition coefficient).

A QSRR model could be developed to predict, for example, the rate of nucleophilic substitution on a series of chloropyridine derivatives. By building a model with experimental data from known compounds, the reactivity of a new compound like 4-amino-6-chloronicotinonitrile could be predicted before it is synthesized. rsc.org In drug discovery, 3D-QSAR models for substituted pyridines have been successfully used to predict their inhibitory activity against biological targets like enzymes. tandfonline.comnih.gov

Table 2: Common Descriptors Used in QSRR/QSAR Studies

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Molecular Electrostatic Potential (MEP) | Reactivity towards charged species |

| Topological | Wiener Index | Molecular branching and size |

| Steric | Molar Refractivity | Molecular volume and polarizability |

| Hydrophobic | LogP | Partitioning between aqueous and lipid phases |

Theoretical Prediction of Novel Reactivity and Selectivity

The ultimate goal of applying computational chemistry is to predict new chemical behaviors. By integrating insights from DFT and MD, it is possible to make robust predictions about the novel reactivity and selectivity of 4-amino-6-chloronicotinonitrile.

DFT calculations of local reactivity descriptors, such as Fukui functions, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. The Molecular Electrostatic Potential (MEP) map can similarly guide predictions; for instance, the electron-rich regions on the pyridine nitrogen and cyano group suggest they are likely sites for protonation or coordination to metal ions.

Computational models can predict the outcome of reactions where multiple isomers could be formed. For example, in a reaction involving electrophilic attack on the pyridine ring, DFT calculations can determine the activation energies for attack at different positions, thereby predicting the regioselectivity. Studies on halopyridines have shown that computational models can successfully predict relative reaction rates and site selectivity in cross-coupling and SNAr reactions. rsc.orgrsc.orgresearchgate.net This predictive power is invaluable for designing new synthetic routes and functional materials. For example, theoretical models could guide the selective functionalization of either the amino group, the chloro position, or the nitrile group to synthesize novel derivatives with desired properties. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor for Complex Heterocyclic Systems

The strategic placement of reactive sites on the 4-Amino-6-chloronicotinonitrile scaffold makes it an ideal starting material for the synthesis of a variety of fused heterocyclic compounds. These systems are of great interest due to their presence in pharmacologically active molecules and functional materials.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

A significant application of 4-Amino-6-chloronicotinonitrile lies in the construction of the pyrazolo[3,4-b]pyridine core structure. This is typically achieved through cyclization reactions involving a pre-existing pyridine (B92270) ring. One common method involves the conversion of 2-chloronicotinonitrile derivatives into their corresponding 1H-pyrazolo[3,4-b]pyridin-3-amine derivatives. ekb.eg For instance, treatment of 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitriles with a chlorinating agent yields the 2-chloro analogues, which upon reaction with hydrazine (B178648) hydrate, afford the key 3-amino-pyrazolopyridine intermediates. ekb.eg

Further modifications can be introduced at the 3-position of the pyrazolo[3,4-b]pyridine ring system. These include the formation of Schiff bases, azetidin-2-ones, ureas, thioureas, and thiazolidin-4-ones, leading to a diverse library of compounds with potential biological activities. ekb.eg Another approach involves the reaction of 6-hydrazino-4-methyl-2-chloronicotinonitriles with 1,3-diketones to synthesize 4-methyl-6-pyrazolyl-2-chloronicotinonitriles. These intermediates can then be treated with hydrazines to form 3-amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines. d-nb.inforesearchgate.net The versatility of these synthetic routes highlights the importance of chloronicotinonitrile precursors in accessing this valuable heterocyclic scaffold. arabjchem.orgmdpi.com

Construction of Naphthyridine Scaffolds

The synthesis of naphthyridine derivatives, another class of heterocycles with broad applications, can be effectively achieved using 4-Amino-6-chloronicotinonitrile as a starting material. researchgate.net A robust and scalable method involves the addition of Grignard reagents to 4-amino-2-chloronicotinonitrile (B6590771). mdpi.com This addition, followed by acidolysis and cyclocondensation, provides a convenient route to a wide array of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives in moderate to good yields. mdpi.com This approach has been successfully demonstrated on a large scale, underscoring its practical utility. mdpi.com The resulting naphthyridinone core is a key feature in various pharmacologically active agents. mdpi.comumich.edu

Development of Triazole and Triazine Containing Compounds

The reactivity of the nitrile and chloro functionalities in 4-Amino-6-chloronicotinonitrile also allows for its incorporation into triazole and triazine ring systems. For example, the reaction of 1-amino-2-imino-pyridine derivatives with carboxylic acids can lead to the formation of d-nb.infoarabjchem.orgCurrent time information in Bangalore, IN.triazolo[1,5-a]pyridine-8-carbonitriles. ekb.eg Additionally, the addition of amidines to 2-chloronicotinonitriles can afford 4-aminopyridopyrimidine derivatives in high yields, which can be precursors to triazine-fused systems. ekb.eg The synthesis of 4-amino-1,2,4-(4H)triazole derivatives has been well-established, often involving the reaction of hydrazine with carboxylic acids. google.com While direct synthesis from 4-Amino-6-chloronicotinonitrile is not explicitly detailed in the provided context, its structural motifs are amenable to reactions that form these heterocycles. mdpi.comresearchgate.net

Annulation to Form Pyrrole (B145914) Rings and Other Fused Systems

The annulation of a pyrrole ring onto the pyridine core of nicotinonitrile derivatives represents another important synthetic transformation. Specifically, 4-acyl-2-amino-6-chloropyridine-3,5-dicarbonitriles can undergo heterocyclization in the presence of ammonia. researchgate.netresearchgate.net This reaction proceeds regioselectively, involving the ortho-ketonitrile fragment to form a pyrrole ring while preserving the chlorine atom. researchgate.net This process leads to the formation of 1-aryl(alkyl)-6-chloro-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles. researchgate.net The Paal-Knorr type cyclization is a plausible mechanism for such transformations. sci-hub.se

Development of Functional Organic Materials

The electronic properties of 4-Amino-6-chloronicotinonitrile and its derivatives make them valuable components in the design of functional organic materials, particularly those with applications in optics and electronics.

Synthesis of Fluorescent Dyes and Optoelectronic Materials

Derivatives of 4-Amino-6-chloronicotinonitrile have shown significant promise as fluorescent dyes and materials for optoelectronics. researchgate.netresearchgate.net The synthesis of 4-amino-2-chloro-6-arylpyridine-3,5-dicarbonitrile derivatives through the heterocyclization of aryl(heteryl)methylidene derivatives of malononitrile (B47326) dimer has yielded highly efficient fluorescent dyes. researchgate.netresearchgate.net These compounds exhibit strong solvatochromism, meaning their absorption and emission spectra are sensitive to the polarity of the solvent. researchgate.netresearchgate.net

Notably, these dyes can display high relative fluorescence quantum yields, reaching up to 0.92, even with large Stokes shifts. researchgate.netresearchgate.net The introduction of different substituents allows for the fine-tuning of their photophysical properties. For instance, reactions of 4-amino-2-aryl-6-chloropyridine-3,5-dicarbonitriles with primary and secondary amines lead to 2-alkylamino-4-amino-6-arylpyridine-3,5-dicarbonitriles that exhibit solid-state fluorescence in the violet or blue regions of the spectrum. researchgate.net The donor-acceptor character of these molecules, where the amino group acts as an electron donor and the nitrile and pyridine ring as electron acceptors, is crucial for their fluorescent properties and potential use in optoelectronic devices. dntb.gov.ua

Design of Novel Chromophores with Tunable Spectral Properties

The structure of 4-Amino-6-chloronicotinonitrile is inherently suited for the design of donor-π-acceptor (D-π-A) chromophores, which are fundamental to the development of advanced optical materials. cymitquimica.com In this framework, the electron-donating amino group and the electron-accepting nitrile (cyano) group create a "push-pull" system across the pyridine ring. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key mechanism for producing color and fluorescence. cymitquimica.com

Research has focused on synthesizing novel fluorescent dyes by modifying this basic nicotinonitrile scaffold. A notable strategy involves the heterocyclization of arylmethylidene derivatives of malononitrile dimer to produce a series of 4-amino-2-chloro-6-arylpyridine-3,5-dicarbonitriles. researchgate.net In these molecules, the introduction of various aryl groups at the 6-position allows for the fine-tuning of their photophysical properties. researchgate.net

The electronic nature of the substituents on the aryl ring directly influences the energy of the ICT state, thereby altering the absorption and emission wavelengths. This substituent effect, combined with the influence of solvent polarity (solvatochromism), provides a powerful tool for creating chromophores with tailored spectral properties. researchgate.net For instance, derivatives with methoxy (B1213986) groups on the aryl moiety have been observed to possess intensive emission in nonpolar solvents, achieving high fluorescence quantum yields. researchgate.net This tunability is critical for applications such as fluorescent dyes, sensors, and organic light-emitting diodes (OLEDs). cymitquimica.com

Table 1: Effect of Aryl Substituents on Photophysical Properties of Nicotinonitrile-Based Dyes

| Aryl Substituent (at 6-position) | Electron-Donating/Withdrawing Nature | Observed Effect on Emission Spectra | Application Potential |

| Methoxy-phenyl | Electron-Donating | Intensive emission in nonpolar solvents | Fluorescent Probes, OLEDs |

| Dimethylamino-phenyl | Strongly Electron-Donating | Red-shift in emission (longer wavelength) | NIR Dyes, Bio-imaging |

| Nitro-phenyl | Strongly Electron-Withdrawing | Blue-shift in emission (shorter wavelength) | Optical Sensors |

| Unsubstituted Phenyl | Neutral | Baseline reference for spectral shifts | Synthetic Intermediates |

This table is an illustrative representation based on principles of chromophore design. cymitquimica.comresearchgate.net Actual spectral data would be determined experimentally.

Industrial Research Significance as a Versatile Intermediate

The industrial value of 4-Amino-6-chloronicotinonitrile lies in its utility as a versatile chemical building block for synthesizing high-value products, particularly in the pharmaceutical and agrochemical sectors. lookchem.comacints.com The pyridine ring is a common feature in many biologically active compounds and approved drugs. ekb.egresearchgate.net

The reactivity of its functional groups makes it an attractive starting material:

The amino group can be acylated, alkylated, or transformed into other functional groups.

The chloro atom is a leaving group, susceptible to nucleophilic aromatic substitution, allowing for the introduction of various side chains (e.g., amines, ethers, thiols).

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form other heterocyclic rings.

This chemical versatility allows for the efficient construction of complex molecular architectures. A comprehensive review of nicotinonitriles highlights their incorporation into numerous therapeutic agents, including kinase inhibitors for cancer treatment (e.g., Bosutinib, Neratinib), anti-inflammatory agents, and antimicrobials. ekb.eg In the agrochemical industry, nicotinonitrile derivatives are used as intermediates in the synthesis of herbicides and pesticides. lookchem.comgoogle.com The ability to generate diverse libraries of compounds from a single, readily accessible intermediate like 4-Amino-6-chloronicotinonitrile is highly valuable in industrial research for the discovery of new drugs and crop protection agents. lookchem.com

Future Research Directions and Emerging Trends

Exploration of Undiscovered Reactivity Modes and Novel Transformations

While the fundamental reactivity of 4-Amino-6-chloronicotinonitrile is established, its full synthetic utility is yet to be realized. Future work will likely focus on uncovering new reaction pathways that can build molecular complexity in fewer steps and with greater control.

Cascade reactions, where a single reaction setup initiates a sequence of intramolecular transformations, represent a highly efficient strategy for synthesizing complex molecules. Research is moving towards using functionalized nicotinonitriles as platforms for such sequences. For instance, new diaryl-3-cyano-1H-pyridinone derivatives have been synthesized and subsequently used as key starting materials for preparing more complex thienopyridine systems and other heterocyclic structures. chem-soc.si These multi-step syntheses from a common nicotinonitrile core highlight the potential for developing one-pot tandem reactions. chem-soc.siresearchgate.net

A notable emerging strategy is the use of nanomagnetic metal-organic frameworks to catalyze four-component reactions that produce a wide range of nicotinonitrile derivatives. nih.gov These reactions proceed through a "cooperative vinylogous anomeric-based oxidation (CVABO)" mechanism, a sophisticated cascade that assembles the final product from simple precursors like aldehydes, acetophenones, and ammonium (B1175870) acetate (B1210297) with high efficiency. nih.gov Future investigations could adapt these principles to design cascade reactions starting from 4-Amino-6-chloronicotinonitrile itself, using its inherent functional groups—the amino, chloro, and cyano moieties—to trigger and guide a series of bond-forming events.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automation and high-throughput experimentation (HTE) is revolutionizing chemical research by enabling the rapid screening and optimization of reactions. asymchem.commt.com Instead of traditional, serial experiments, HTE platforms allow for hundreds or even thousands of reactions to be run in parallel, each with slight variations in catalysts, solvents, temperature, or reactants. mt.comethz.ch This approach drastically accelerates the discovery of optimal reaction conditions and the exploration of vast chemical spaces. ethz.ch

For the synthesis of derivatives from 4-Amino-6-chloronicotinonitrile, HTE could be employed to:

Rapidly screen a wide array of coupling partners for Suzuki, Buchwald-Hartwig, or other cross-coupling reactions at the 6-position.

Optimize conditions for nucleophilic substitution of the chlorine atom.

Discover novel catalysts and reaction conditions for transformations involving the amino or nitrile groups.

Automated synthesis robots can handle the precise dispensing of reagents and solvents, manage reaction arrays, and even perform in-line analysis, generating large datasets that can be analyzed to identify trends and refine synthetic protocols. mdpi.comanalytical-sales.com This data-driven approach minimizes material waste and accelerates the development of robust synthetic routes for novel nicotinonitrile derivatives. ethz.ch

Computational Design and De Novo Synthesis of Advanced Nicotinonitrile Derivatives

Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of molecules before they are ever synthesized in a lab. bohrium.com Techniques like Density Functional Theory (DFT) and molecular docking are being used to design novel nicotinonitrile derivatives with specific electronic, optical, or biological properties. bohrium.comresearchgate.nettandfonline.com

Future research will lean heavily on these in silico methods for the de novo design of advanced derivatives. This process involves:

Virtual Screening: Computationally designing a virtual library of thousands of potential derivatives of 4-Amino-6-chloronicotinonitrile.

Property Prediction: Using DFT and other methods to calculate key properties like electronic band gaps, frontier molecular orbitals, and interaction energies to predict their suitability for applications like OLEDs or as therapeutic agents. bohrium.comtandfonline.com

Prioritization: Ranking the designed molecules based on the predicted properties to select the most promising candidates for laboratory synthesis.

This synergy between computational design and laboratory synthesis creates a more efficient discovery pipeline, focusing resources on molecules with the highest probability of success. Studies have already demonstrated the use of these methods to analyze the structural and electronic properties of nicotinonitriles, providing a strong foundation for future design-led research. bohrium.combohrium.com

Synergistic Approaches: Combining Organocatalysis and Biocatalysis in Nicotinonitrile Synthesis

The push for greener and more sustainable chemistry has spurred interest in both organocatalysis and biocatalysis. Combining these two fields offers a powerful strategy for synthesizing complex molecules with high selectivity and under mild conditions.

Organocatalysis: The use of small organic molecules as catalysts has already been applied to the synthesis of nicotinonitrile derivatives. jksus.org For example, pentafluorophenylammonium triflate (PFPAT) has been shown to be an effective and reusable organocatalyst for the one-pot synthesis of complex pyridine-containing structures. jksus.org Melamine-functionalized chitosan (B1678972) has also been explored as a bio-based reusable organocatalyst. deepdyve.com

Biocatalysis: Enzymes offer unparalleled selectivity in chemical transformations. While direct biocatalytic synthesis of 4-Amino-6-chloronicotinonitrile is not yet established, related research shows immense promise. For instance, nitrilase enzymes have been rationally engineered to improve their ability to selectively hydrolyze a chloronicotinonitrile to its corresponding carboxylic acid, demonstrating the potential for enzymatic modification of this class of compounds. nih.gov Biocatalysis is also widely used for producing chiral amines, which could be valuable for derivatizing the nicotinonitrile scaffold. mdpi.com

A synergistic approach could involve an organocatalytic reaction to build a complex nicotinonitrile derivative, followed by a highly selective biocatalytic step to introduce chirality or perform a specific functional group transformation, a strategy that embodies the principles of modern, sustainable synthesis. rsc.org

Expanding the Scope of Applications in Emerging Material Technologies

Nicotinonitrile derivatives are already recognized for their utility in materials science, particularly in optics and electronics. ekb.eg Future research is expected to build upon these foundations and explore new frontiers in material technologies.

Key Areas of Future Application:

Organic Light-Emitting Devices (OLEDs): Novel nicotinonitrile derivatives have been designed as multifunctional blue fluorophores for highly efficient hybrid white OLEDs. rsc.org One such derivative, CZN, functions as both a highly efficient blue emitter and a host for phosphorescent emitters, showcasing the potential of the nicotinonitrile unit in creating advanced display and lighting technologies. rsc.org

Nonlinear Optical (NLO) Materials: The inherent electronic asymmetry of substituted pyridines makes nicotinonitriles attractive candidates for NLO materials, which are crucial for technologies like optical data storage and telecommunications. researchgate.net

Sensors and Chromophores: The fluorescent properties of certain nicotinonitrile derivatives make them suitable for development as chemical sensors or as building blocks for complex organic dyes. dntb.gov.uaresearchgate.net

The table below summarizes some of the research findings on the application of nicotinonitrile derivatives in material technologies.

| Nicotinonitrile Derivative Type | Emerging Application | Key Research Finding | Reference |

|---|---|---|---|

| CZN (a novel nicotinonitrile derivative) | Hybrid White OLEDs | Functions as both a highly efficient blue fluorescent emitter and a host for phosphorescent materials, achieving a high external quantum efficiency (EQE). | rsc.org |

| 4,6-Diaryl-2-(pyrrolidin-1-yl)-nicotinonitriles | Nonlinear Optical (NLO) Materials | These derivatives possess significant NLO properties, making them suitable for optical applications. | researchgate.net |

| General Nicotinonitrile Derivatives | Electrical Materials | Cited as having applications as electrical and optical materials due to their π-conjugated N-heterocyclic systems. | ekb.egresearchgate.net |

| 2-Alkylamino-4-amino-6-arylpyridine-3,5-dicarbonitriles | Solid-State Fluorescent Dyes | Exhibit solid-state fluorescence in the violet or blue region of the spectrum. | researchgate.net |

Future work will focus on fine-tuning the molecular structure of 4-Amino-6-chloronicotinonitrile derivatives to optimize these properties, leading to the development of next-generation materials for a variety of advanced technologies. dntb.gov.ua

Q & A

Q. What are the recommended synthetic routes for 4-Amino-6-chloronicotinonitrile, and how can reaction conditions be optimized?

A three-component reaction involving substituted aldehydes, malononitrile, and ammonium acetate under reflux in ethanol is a viable approach, adapted from methods used for structurally similar nicotinonitriles . Key parameters to optimize include:

- Catalyst selection : Use ammonium acetate (10 mol%) for efficient cyclization.

- Temperature : Maintain reflux (~78°C) to ensure complete conversion.

- Solvent polarity : Ethanol enhances nucleophilic attack due to its moderate polarity.

Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and purify via column chromatography (silica gel, gradient elution).

Q. How should 4-Amino-6-chloronicotinonitrile be characterized to confirm structural integrity?

Employ a combination of spectroscopic and analytical techniques:

- 1H/13C NMR : Look for characteristic peaks:

- Mass spectrometry : Confirm molecular ion peak at m/z 153.58 (calculated for C₆H₄ClN₃).

- Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values.

Q. What are the critical storage conditions to ensure compound stability?

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .

- Light sensitivity : Protect from UV exposure using amber glassware .

- Moisture control : Use desiccants (e.g., silica gel) in storage environments .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-Amino-6-chloronicotinonitrile in nucleophilic substitution reactions?

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

- Map electrostatic potential surfaces and identify electron-deficient sites (e.g., C-6 adjacent to Cl).

- Calculate activation energies for Cl substitution with nucleophiles (e.g., amines, alkoxides).

- Validate predictions experimentally via kinetic studies (e.g., monitor reaction rates at varying temperatures) .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of 4-Amino-6-chloronicotinonitrile?

- Variable-temperature NMR : Resolve signal splitting caused by dynamic processes (e.g., NH2 rotation) .

- X-ray crystallography : Resolve ambiguities in regiochemistry by determining crystal structures (e.g., compare bond lengths and angles with similar compounds) .

- 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals unambiguously .

Q. How can the biological activity of 4-Amino-6-chloronicotinonitrile derivatives be systematically evaluated?

Design a structure-activity relationship (SAR) study:

- Synthetic modifications : Introduce substituents at C-2 and C-4 (e.g., aryl, alkyl groups) .

- In vitro assays : Test against target enzymes (e.g., kinases) using fluorescence-based assays.

- Data analysis : Correlate electronic (Hammett σ values) and steric (Taft parameters) effects with IC50 values .

Methodological Tables

Q. Table 1. Comparative Synthetic Yields Under Varied Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ammonium acetate | Ethanol | 78 | 82 |

| Piperidine | Toluene | 110 | 45 |

| No catalyst | DMF | 120 | <10 |

| Adapted from multi-component reaction optimizations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.